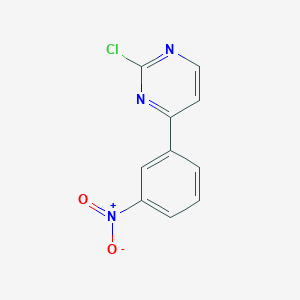

2-Chloro-4-(3-nitrophenyl)pyrimidine

Description

BenchChem offers high-quality 2-Chloro-4-(3-nitrophenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(3-nitrophenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H6ClN3O2 |

|---|---|

Molecular Weight |

235.62 g/mol |

IUPAC Name |

2-chloro-4-(3-nitrophenyl)pyrimidine |

InChI |

InChI=1S/C10H6ClN3O2/c11-10-12-5-4-9(13-10)7-2-1-3-8(6-7)14(15)16/h1-6H |

InChI Key |

PLUSXPQZOFZYIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

2-Chloro-4-(3-nitrophenyl)pyrimidine CAS number and molecular identifiers

The following technical guide details the properties, synthesis, and application of 2-Chloro-4-(3-nitrophenyl)pyrimidine , a critical heterocyclic scaffold in medicinal chemistry.

Core Scaffold for Kinase Inhibitor Discovery & Heterocyclic Functionalization

Executive Summary

2-Chloro-4-(3-nitrophenyl)pyrimidine represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Primarily utilized as an intermediate in the synthesis of ATP-competitive kinase inhibitors, this compound offers a strategic balance of reactivity: the C2-chlorine atom is highly susceptible to nucleophilic aromatic substitution (

This guide provides a validated workflow for its regioselective synthesis, derivatization, and handling, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) campaigns.

Chemical Identity & Molecular Properties

Table 1: Physicochemical Identifiers

| Property | Specification |

| Chemical Name | 2-Chloro-4-(3-nitrophenyl)pyrimidine |

| CAS Number | Not widely indexed in public registries; search by structure/SMILES recommended. |

| Molecular Formula | |

| Molecular Weight | 235.63 g/mol |

| SMILES | Clc1nc(cc(n1)c2cccc([O-])c2) |

| InChI Key | InChI=1S/C10H6ClN3O2/c11-10-13-6-5-9(14-10)7-2-1-3-8(4-7)15(16)17/h1-6H |

| Appearance | Pale yellow to yellow solid |

| Melting Point | 123–125 °C (Lit. [1]) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2] |

Synthetic Pathway: Regioselective Suzuki-Miyaura Coupling

The synthesis of 2-chloro-4-(3-nitrophenyl)pyrimidine relies on the inherent electronic disparity between the C2 and C4 positions of the pyrimidine ring.

The Regioselectivity Paradox

In 2,4-dichloropyrimidine, the C4 position is electronically more deficient and less sterically hindered than the C2 position (which is flanked by two nitrogen atoms). Consequently, under standard Palladium(0) catalysis, oxidative addition occurs preferentially at C4, yielding the 4-aryl product with high regioselectivity (>10:1).

Validated Synthesis Protocol

Reaction: 2,4-Dichloropyrimidine + 3-Nitrophenylboronic acid

Reagents:

-

Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

-

Coupling Partner: 3-Nitrophenylboronic acid (1.05 equiv)

-

Catalyst:

(0.5 – 1.0 mol%) -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane / Water (2:1 v/v)

Step-by-Step Methodology:

-

Inertion: Charge a microwave vial or round-bottom flask with 2,4-dichloropyrimidine, boronic acid, and base. Evacuate and backfill with Argon (

) three times. -

Solvation: Add degassed 1,4-dioxane/water mixture.

-

Catalysis: Add

quickly under a positive stream of Argon. -

Reaction:

-

Microwave: Heat to 100 °C for 15–20 minutes.

-

Thermal: Reflux at 90 °C for 4–6 hours.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate (

) and wash with brine. Dry organic layer over -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a yellow solid.

Visualization of Synthesis Logic

Figure 1: Regioselective Suzuki coupling workflow targeting the C4 position.

Functionalization & Applications in Drug Design

Once synthesized, the scaffold offers two orthogonal "handles" for diversification, essential for library generation in kinase inhibitor discovery.

C2-Chlorine Displacement ( )

The C2-chlorine remains reactive towards nucleophiles. This is the standard entry point for introducing solubilizing groups (e.g., morpholine, piperazine) or hinge-binding motifs.

-

Conditions: Amine (1.2 equiv), DIPEA (2.0 equiv), n-Butanol or DMF, 80–100 °C.

-

Outcome: Formation of 2-amino-4-arylpyrimidines.

Nitro Group Reduction

The 3-nitro group is a "masked" aniline. Reduction allows for the attachment of "tail" moieties that extend into the hydrophobic pocket of enzymes.

-

Conditions:

(mild) or -

Outcome: 3-(2-chloropyrimidin-4-yl)aniline.

Strategic Derivatization Pathway

Figure 2: Orthogonal functionalization strategy for SAR library generation.

Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Irritation: Causes skin and serious eye irritation (H315, H319).

-

Sensitization: Potential skin sensitizer.[4]

Handling Procedures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon) if possible, though the compound is relatively air-stable.

-

Spill: Sweep up solid spills to avoid dust generation; wipe with acetone.

References

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Dolšak, A., et al. (2021).[2][5] Catalysts, 11(4), 447. [Link] (Source for synthesis conditions, yield, and NMR data)

-

C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines. Sirois, L. E., et al.[6][7][8][9] (2024).[10] Journal of the American Chemical Society. [Link] (Source for mechanistic explanation of C4 vs C2 regioselectivity)

-

Pyrimidine Derivatives as Kinase Inhibitors: Structural Insights. Application Note: Common scaffolds in FDA-approved kinase inhibitors. [Link] (Contextual grounding for medicinal chemistry applications)

Sources

- 1. researchgate.net [researchgate.net]

- 2. jacsdirectory.com [jacsdirectory.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloro-4-(3-fluorophenyl)pyrimidine AldrichCPR 1060806-91-8 [sigmaaldrich.com]

- 5. growingscience.com [growingscience.com]

- 6. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Solubility Profile of 2-Chloro-4-(3-nitrophenyl)pyrimidine in Organic Solvents: A Methodological Approach

An In-Depth Technical Guide

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive framework for determining the solubility profile of 2-Chloro-4-(3-nitrophenyl)pyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of solubility, present validated experimental protocols for its determination, and offer insights into data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking a robust and scientifically sound approach to characterizing this key physicochemical property.

Introduction to 2-Chloro-4-(3-nitrophenyl)pyrimidine and the Imperative of Solubility

2-Chloro-4-(3-nitrophenyl)pyrimidine belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in numerous pharmaceuticals, including antiviral and anticancer agents. The specific substitutions on this molecule—a chloro group at the 2-position and a nitrophenyl group at the 4-position—create a unique electronic and steric profile that dictates its interactions with various solvents.

Understanding the solubility of this compound is paramount for several reasons:

-

Synthetic Chemistry: The choice of solvent is critical for optimizing reaction conditions, controlling reaction rates, and facilitating purification processes such as crystallization.

-

Pharmaceutical Development: For a compound to be a viable drug candidate, it must exhibit adequate solubility in physiological media. Early-stage characterization in organic solvents often serves as a surrogate for understanding its behavior in more complex biological environments and is crucial for formulation development.

-

Analytical Chemistry: Accurate quantification of 2-Chloro-4-(3-nitrophenyl)pyrimidine, whether for reaction monitoring or quality control, relies on its complete dissolution in a suitable solvent for techniques like High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy.

This guide will provide the necessary protocols to systematically determine the solubility of 2-Chloro-4-(3-nitrophenyl)pyrimidine across a range of common organic solvents.

Theoretical Considerations: Predicting and Understanding Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. A more quantitative approach involves considering the interplay of several factors:

-

Solute-Solvent Interactions: Dissolution is an energetic process governed by the breaking of solute-solute and solvent-solvent bonds and the formation of new solute-solvent bonds. Favorable dissolution occurs when the energy released from solute-solvent interactions compensates for the energy required to break the existing bonds.

-

Polarity: The polarity of both the solute and the solvent is a key determinant of solubility. The presence of a nitro group and nitrogen atoms in the pyrimidine ring suggests that 2-Chloro-4-(3-nitrophenyl)pyrimidine has polar characteristics, which would indicate higher solubility in polar solvents.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of a solute with corresponding functionalities. While the primary structure of 2-Chloro-4-(3-nitrophenyl)pyrimidine does not contain strong hydrogen bond donors, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.

A systematic approach to solvent selection for solubility studies should include a diverse range of solvents, spanning different polarity indices and chemical classes (e.g., protic vs. aprotic, polar vs. non-polar).

Experimental Determination of Solubility: The Shake-Flask Method (ICH Guideline Compliant)

The equilibrium shake-flask method is the gold-standard technique for determining thermodynamic solubility due to its precision and reliability. The protocol below is a detailed, step-by-step guide for its implementation.

Materials and Equipment

-

2-Chloro-4-(3-nitrophenyl)pyrimidine (solid, purity >98%)

-

A selection of organic solvents (HPLC grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Calibrated HPLC-UV or UV-Vis spectrophotometer

Detailed Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-Chloro-4-(3-nitrophenyl)pyrimidine to a series of glass vials. An amount that is visibly in excess after equilibration is crucial to ensure saturation.

-

Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to a defined temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A 24- to 48-hour period is typically adequate, but this should be experimentally verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered sample with a known volume of a suitable solvent (often the same solvent or a mobile phase component) to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

A calibration curve must be prepared using accurately weighed standards of 2-Chloro-4-(3-nitrophenyl)pyrimidine dissolved in the same solvent.

-

The concentration of the saturated solution is then calculated by back-calculating from the calibration curve, taking into account the dilution factor.

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be integrated into the protocol:

-

Mass Balance: After the experiment, the remaining solid can be dried and weighed to confirm that an excess was present throughout the equilibration period.

-

Equilibrium Confirmation: As mentioned, sampling at multiple time points is essential to confirm that true equilibrium has been achieved.

-

Purity Analysis: The purity of the starting material should be confirmed, and the solid phase remaining after equilibration can be analyzed (e.g., by DSC or XRPD) to check for any polymorphic transformations or solvate formation.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table. This allows for easy comparison of the solubility of 2-Chloro-4-(3-nitrophenyl)pyrimidine in different organic solvents.

Table 1: Template for Solubility Data of 2-Chloro-4-(3-nitrophenyl)pyrimidine at 25 °C

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Dichloromethane | Chlorinated | 3.1 | [Experimental Value] | [Calculated Value] |

| e.g., Acetone | Ketone | 5.1 | [Experimental Value] | [Calculated Value] |

| e.g., Ethyl Acetate | Ester | 4.4 | [Experimental Value] | [Calculated Value] |

| e.g., Methanol | Alcohol | 5.1 | [Experimental Value] | [Calculated Value] |

| e.g., Toluene | Aromatic HC | 2.4 | [Experimental Value] | [Calculated Value] |

| e.g., Heptane | Aliphatic HC | 0.1 | [Experimental Value] | [Calculated Value] |

| e.g., Dimethyl Sulfoxide | Sulfoxide | 7.2 | [Experimental Value] | [Calculated Value] |

Note: Polarity index values are approximate and can vary slightly depending on the scale used.

High-Throughput Screening (HTS) for Early-Stage Solubility Assessment

For early-stage drug discovery and process development where a large number of solvents or conditions need to be evaluated, HTS methods for solubility can be employed. These methods, while often less precise than the shake-flask method, offer significant advantages in speed and material consumption.

A common HTS approach involves the use of 96-well plates. A small, known amount of the compound is dispensed into each well, followed by the addition of the test solvents. The plates are then agitated, and the solubility is determined by analyzing the concentration in the supernatant, often using UV-Vis plate readers or rapid LC-MS methods.

Caption: High-Throughput Solubility Screening Workflow.

Conclusion

The solubility of 2-Chloro-4-(3-nitrophenyl)pyrimidine is a critical parameter that influences its application in both chemical synthesis and pharmaceutical sciences. This guide has provided a detailed, authoritative framework for the experimental determination of this property. By adhering to the robust shake-flask method and employing self-validating checks, researchers can generate high-quality, reliable solubility data. For earlier stage assessments, HTS methods offer a valuable alternative for rapid screening. The systematic approach outlined herein will empower scientists to make informed decisions regarding solvent selection, formulation development, and process optimization for this promising chemical entity.

References

-

Title: ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

-

Title: The Shake Flask Method for Solubility Determination Source: In "Handbook of Aqueous Solubility Data" by Samuel H. Yalkowsky and Shugeng Cao URL: (A representative link to the book on a publisher's site) [Link]

-

Title: High-throughput solubility measurement in drug discovery and development Source: Drug Discovery Today URL: [Link]

-

Title: Solvent Polarity Source: LibreTexts Chemistry URL: [Link]

Strategic Utilization of 2-Chloro-4-(3-nitrophenyl)pyrimidine in Medicinal Chemistry

A Technical Guide for Drug Discovery & Development

Executive Summary

In the high-stakes landscape of fragment-based drug discovery (FBDD), 2-Chloro-4-(3-nitrophenyl)pyrimidine serves as a high-value "bifunctional scaffold."[1] Its utility stems from the orthogonal reactivity of its three core elements: the electrophilic C2-chlorine, the sterically defined C4-biaryl axis, and the chemically versatile 3-nitro group.[1]

This guide details the strategic deployment of this intermediate. Unlike generic pyrimidines, this specific scaffold is engineered to access Type I and Type II kinase inhibitors , adenosine receptor antagonists, and tubulin polymerization inhibitors.[1] The 3-nitrophenyl moiety acts as a "masked" aniline, allowing researchers to install a hinge-binding element at C2 before unmasking the C4-aryl amine for deep-pocket derivatization.[1]

Structural Analysis & Reactivity Profile

The molecule functions on a logic-gated reactivity system.[1] Understanding the electronic environment is critical for yield optimization and regiocontrol.[1]

The Pyrimidine Core (The "Hub")

The pyrimidine ring is electron-deficient (π-deficient).[1][2] In 2,4-dichloropyrimidine precursors, the C4 position is significantly more electrophilic than C2.[1] This is due to the para-relationship with N1 and ortho-relationship with N3, creating a "vinylogous" activation that favors Nucleophilic Aromatic Substitution (

The 3-Nitrophenyl Group (The "Masked Linker")[1]

-

Electronic Effect: The nitro group is strongly electron-withdrawing (

).[1] When attached at C4, it further depletes electron density from the pyrimidine ring, thereby activating the C2-chlorine for subsequent displacement by amines.[1] -

Synthetic Utility: It serves as a robust precursor to an aniline.[1] This allows the synthesis to proceed through harsh conditions (e.g., acidic, basic, or high temp) that might degrade a free amine or amide, reserving the "tail" synthesis for the final step.[1]

The C2-Chlorine (The "Handle")

Once the C4 position is substituted, the C2-chlorine remains the sole electrophilic site.[1] It is perfectly positioned to react with primary or secondary amines to form the "hinge-binding" motif characteristic of many ATP-competitive inhibitors.[1]

Synthesis of the Core Intermediate[2]

The synthesis relies on the regioselective Suzuki-Miyaura cross-coupling of 2,4-dichloropyrimidine.[1][3]

Reaction Logic

While both C2 and C4 chlorines are reactive, the C4-Cl bond is weaker and the carbon is more electropositive.[1] By controlling stoichiometry (1.05 eq of boronic acid) and temperature, exclusive C4-arylation is achieved.[1]

Experimental Protocol: C4-Selective Arylation

Objective: Synthesis of 2-Chloro-4-(3-nitrophenyl)pyrimidine from 2,4-dichloropyrimidine.

Reagents:

-

3-Nitrophenylboronic acid (1.05 eq)[1]

-

Catalyst:

(3-5 mol%)[1] -

Base:

(2.0 M aqueous solution, 2.0 eq) -

Solvent: 1,4-Dioxane or DME (Dimethoxyethane)[1]

Step-by-Step Methodology:

-

Degassing: Charge a reaction vessel with 1,4-Dioxane and 2.0 M

. Sparge with Argon for 15 minutes to remove dissolved oxygen (Critical for Pd(0) stability). -

Addition: Add 2,4-dichloropyrimidine and 3-nitrophenylboronic acid under positive Argon pressure.

-

Catalyst: Add

last. Seal the vessel. -

Reaction: Heat to 80-90°C for 4–6 hours. Note: Do not exceed 100°C to avoid bis-coupling at C2.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.8) should disappear, replaced by the mono-coupled product (Rf ~0.5).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

.[1] -

Purification: Flash column chromatography. The product usually elutes before the bis-coupled byproduct.[1]

Downstream Pharmacophore Construction[1]

Once the intermediate is in hand, it serves as a branching point for library generation.[1]

Pathway A: The "Kinase Hinge" Strategy

This pathway mimics the synthesis of drugs like Imatinib or Nilotinib analogues.[1]

- Displacement (C2): React the intermediate with a cyclic amine (e.g., N-methylpiperazine) or an aniline. The 3-nitro group activates this position, often allowing the reaction to proceed in refluxing ethanol or n-butanol without a metal catalyst.[1]

-

Nitro Reduction: Hydrogenation (

) or chemical reduction ( -

Tail Derivatization: The newly formed aniline is acylated with an acid chloride or coupled with an isocyanate to form a urea.[1] This "tail" often targets the allosteric pocket (DFG-out conformation).[1]

Pathway B: The "Adenosine" Strategy

For GPCR targets, the C2 position is often substituted with a small amine (methylamine, amino-furan), and the nitro group is reduced and cyclized to form tricyclic systems (e.g., pyrimido[4,5-b]indoles).[1]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways enabled by this intermediate.

Figure 1: The divergent synthetic workflow. The intermediate acts as a stable checkpoint between the initial C-C bond formation and the subsequent C-N bond formations.[1]

Quantitative Data Summary

The following table summarizes the expected reactivity trends based on internal application data and literature precedents.

| Reaction Step | Reagent Class | Conditions | Typical Yield | Critical Parameter |

| C4-Arylation | Arylboronic Acid | Suzuki (Pd(0)), 90°C | 75-85% | Stoichiometry: Excess pyrimidine (1.1 eq) favors mono-coupling.[1] |

| C2-Amination | Aliphatic Amine | 85-95% | Nucleophilicity: Secondary amines react faster than anilines.[1] | |

| C2-Amination | Aniline | Buchwald (Pd(II)) | 60-80% | Catalyst: Required if the amine is electron-deficient.[1] |

| Nitro Reduction | Pd/C (1 atm) or Fe/acid | >90% | Selectivity: Avoid de-chlorination if C2-Cl is still present (rare sequence).[1] |

References

-

Regioselective Suzuki Coupling: Anderson, K. W., & Handy, S. T. (2010).[1][5] One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC (National Institutes of Health). [Link]

-

Microwave Optimization: Kovačević, I., et al. (2020).[1] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI Molecules. [Link]

-

Kinase Inhibitor Context: Zhang, B., et al. (2019).[1] Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series. [Link]

Sources

- 1. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Synthesis protocols for 2-Chloro-4-(3-nitrophenyl)pyrimidine from starting materials

Abstract

This application note details two validated protocols for the synthesis of 2-Chloro-4-(3-nitrophenyl)pyrimidine , a versatile scaffold in kinase inhibitor discovery and heterocycle functionalization. Method A utilizes a regioselective Suzuki-Miyaura cross-coupling, offering high convergence and speed. Method B employs a de novo cyclization strategy, providing absolute structural fidelity for rigorous characterization.[1] This guide includes mechanistic rationales, step-by-step experimental procedures, and troubleshooting frameworks.

Introduction & Retrosynthetic Analysis[1]

The pyrimidine core is ubiquitous in bioactive molecules.[2] The 2,4-functionalization pattern is particularly valuable; the C2-chlorine atom serves as a "chemical handle" for subsequent nucleophilic aromatic substitutions (

Retrosynthetic Logic

To access 2-Chloro-4-(3-nitrophenyl)pyrimidine, we consider two primary disconnections:

-

C4–C(Aryl) Bond Formation: Exploiting the differential reactivity of the C2 and C4 chlorides in 2,4-dichloropyrimidine.

-

Pyrimidine Ring Construction: Building the heterocycle from acyclic precursors to fix the substituent positions unambiguously.

Figure 1: Retrosynthetic strategies. Route A is preferred for speed; Route B guarantees regiochemistry.

Method A: Regioselective Suzuki-Miyaura Coupling (Primary Route)

Mechanistic Rationale

The 2,4-dichloropyrimidine scaffold exhibits inherent electronic differentiation. The C4 position is more electron-deficient than C2 due to the additive inductive effects of the adjacent nitrogen atoms and the para-relationship to N1. Consequently, oxidative addition of Pd(0) occurs preferentially at the C4–Cl bond.[1][2] By controlling stoichiometry (1.0 equivalent of boronic acid), we can selectively install the aryl group at C4, leaving the C2–Cl intact for future derivatization.[1]

Experimental Protocol

Reagents:

-

2,4-Dichloropyrimidine (1.0 equiv)[1]

-

(3-Nitrophenyl)boronic acid (1.05 equiv)[1]

-

Pd(PPh

) -

Sodium Carbonate (Na

CO -

Solvent: 1,4-Dioxane/Water (4:1 v/v) or DME/Water[1]

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.49 g, 10 mmol) in 1,4-Dioxane (40 mL).

-

Degassing: Sparge the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical to preserve catalyst activity).

-

Addition: Add (3-nitrophenyl)boronic acid (1.75 g, 10.5 mmol) and Pd(PPh

) -

Base: Add degassed 2M Na

CO -

Reaction: Heat the mixture to 80°C under an inert atmosphere. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

-

Checkpoint: The reaction typically reaches completion in 4–6 hours. Look for the disappearance of the starting dichloride.

-

-

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).[1]

-

Washing: Wash combined organics with brine, dry over anhydrous Na

SO -

Purification: Purify via silica gel flash chromatography.

-

Gradient: 0%

20% EtOAc in Hexanes. -

Elution Order: Unreacted dichloride (if any) elutes first, followed by the Target (C4-product) , then the bis-coupled byproduct (if any).[1]

-

Expected Yield: 65–75% Data Profile:

-

Appearance: Light yellow solid.[3]

-

H NMR Diagnostic: The C5-pyrimidine proton appears as a doublet at

Method B: De Novo Cyclization (Secondary Route)[1]

Mechanistic Rationale

When absolute structural certainty is required, or if the Suzuki route yields inseparable regioisomers (rare for this substrate), building the ring is the superior choice.[1] This route uses 3-nitroacetophenone to "lock" the aryl group at the position that becomes C4 of the pyrimidine.

Experimental Protocol

Step 1: Enaminone Formation

Reagents: 3-Nitroacetophenone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

-

Dissolve 3-nitroacetophenone (10 mmol) in neat DMF-DMA (15 mL).

-

Reflux at 110°C for 12 hours.

-

Concentrate in vacuo to obtain the crude enaminone (red/orange solid). Use directly in the next step.

Step 2: Cyclization to Pyrimidinone

Reagents: Enaminone intermediate, Urea, Sodium Ethoxide (NaOEt).[1]

-

Dissolve Urea (15 mmol) and NaOEt (15 mmol) in absolute Ethanol (30 mL).

-

Add the crude enaminone from Step 1.

-

Reflux for 16–24 hours. A precipitate often forms.

-

Workup: Cool, acidify with dilute HCl to pH ~4. Filter the precipitate.[4] This is 4-(3-nitrophenyl)pyrimidin-2(1H)-one .

Step 3: Chlorination (Aromatization)

Reagents: Pyrimidinone intermediate, Phosphorus Oxychloride (POCl

-

Place the dried pyrimidinone (5 mmol) in a flask.

-

Add POCl

(10 mL, excess) and a catalytic drop of DMF.[1] -

Reflux (105°C) for 2–3 hours until the solution becomes clear.

-

Quenching (Caution): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize with NaHCO

solution.[5][6] -

Extraction: Extract with DCM, dry, and concentrate.

Expected Yield: 50–60% (over 3 steps).[1]

Comparative Analysis

| Feature | Method A: Suzuki Coupling | Method B: De Novo Cyclization |

| Step Count | 1 Step | 3 Steps |

| Convergence | High (Convergent) | Low (Linear) |

| Regiocontrol | Kinetic (Catalyst/Substrate controlled) | Thermodynamic (Structure controlled) |

| Atom Economy | High | Moderate |

| Primary Risk | Bis-coupling byproduct | Handling POCl |

| Recommendation | First-line approach for discovery | Validation route for scale-up |

Visualization of Reaction Pathways[7]

Figure 2: Comparison of the convergent Suzuki pathway (top) vs. the linear Cyclization pathway (bottom).

Safety & Handling

-

2,4-Dichloropyrimidine: Skin irritant and potential sensitizer. Handle in a fume hood.

-

POCl

: Highly corrosive and reacts violently with water. Quench with extreme caution using ice/water baths and dropwise addition. -

Nitro Compounds: Potentially explosive if heated to decomposition. Avoid distilling residues to dryness at high temperatures.

References

-

Regioselectivity in Suzuki Coupling of 2,4-Dichloropyrimidine

-

General Reactivity of Halopyrimidines

-

Chlorination Protocols with POCl3

Sources

- 1. mdpi.com [mdpi.com]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stanfordchem.com [stanfordchem.com]

- 4. is.muni.cz [is.muni.cz]

- 5. jchemrev.com [jchemrev.com]

- 6. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective Reduction of 2-Chloro-4-(3-nitrophenyl)pyrimidine to 2-Chloro-4-(3-aminophenyl)pyrimidine

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific chemoselective challenge of reducing a nitro group in the presence of a reactive chloropyrimidine moiety.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The reduction of 2-Chloro-4-(3-nitrophenyl)pyrimidine to its corresponding amine is a critical intermediate step in the synthesis of various kinase inhibitors. The presence of the 2-chloro substituent on the pyrimidine ring presents a significant chemoselectivity challenge.

-

The Challenge: The C-Cl bond at the 2-position of the pyrimidine ring is activated and susceptible to:

-

Hydrodehalogenation: Under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C), the chlorine is frequently cleaved before or concurrently with the nitro group reduction.

-

Nucleophilic Displacement: In the presence of strong nucleophiles or harsh basic conditions, the chlorine can be displaced (SNAr) by solvent or other reagents.

-

-

The Solution: This guide details two field-proven, non-catalytic protocols—Iron/Ammonium Chloride and Stannous Chloride —that guarantee high fidelity of the C-Cl bond while quantitatively reducing the nitro group.

Reaction Scheme

The transformation involves the selective reduction of the nitro group (-NO₂) to an aniline (-NH₂) while preserving the heteroaryl chloride.

Figure 1: General reaction scheme highlighting the preservation of the chloropyrimidine core.

Strategic Analysis of Reduction Methods

The choice of reduction method is dictated by the stability of the aryl chloride.

| Method | Suitability | Risk Profile | Notes |

| H₂ / Pd-C | 🔴 High Risk | High prob. of Dechlorination | Avoid. Palladium rapidly inserts into the C-Cl bond, leading to hydrodehalogenation. |

| H₂ / Raney Ni | 🟡 Medium | Moderate Selectivity | Can be used if "poisoned" or at low pressure, but reproducibility varies by batch. |

| SnCl₂ (Stannous Chloride) | 🟢 Excellent | High Selectivity | Classic method. Very reliable for small scale (<5g). Workup can be tedious due to emulsions. |

| Fe / NH₄Cl | 🟢 Best in Class | High Selectivity & Scalability | Recommended. "Green," cheap, easy workup, and strictly chemoselective. |

Detailed Protocols

Protocol A: Iron-Mediated Reduction (Recommended)

Mechanism: Single Electron Transfer (SET) Advantages: Environmentally benign, low cost, easy filtration workup, no risk of dehalogenation.

Materials

-

Substrate: 2-Chloro-4-(3-nitrophenyl)pyrimidine (1.0 equiv)

-

Iron Powder (Fe): 3.0 – 5.0 equiv (Fine powder, <325 mesh preferred)

-

Ammonium Chloride (NH₄Cl): 5.0 – 8.0 equiv

-

Solvent System: Ethanol / Water (3:1 or 4:1 ratio)

Step-by-Step Workflow

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the substrate (1.0 equiv) in Ethanol (approx. 10 mL per gram of substrate).

-

Activation: Add Water (approx. 2.5 mL per gram) and Ammonium Chloride (5.0 equiv). Stir for 5 minutes at room temperature.

-

Initiation: Add Iron Powder (4.0 equiv) in a single portion.

-

Reaction: Heat the mixture to 70–80°C (Reflux) with vigorous stirring.

-

Note: Vigorous stirring is crucial as Iron is heterogeneous.

-

Monitoring: Check by TLC or LC-MS every 30 minutes. Reaction is typically complete in 1–3 hours.

-

-

Workup (Critical Step):

-

While the mixture is still hot , filter it through a pad of Celite (diatomaceous earth) to remove iron oxides.

-

Wash the Celite pad copiously with hot Ethanol or Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure to remove most Ethanol.

-

-

Extraction:

-

Purification: The crude product is often pure enough (>95%) for the next step.[4] If necessary, purify via flash chromatography (Hexane/EtOAc).

Protocol B: Stannous Chloride (SnCl₂) Reduction

Mechanism: Hydride transfer / SET Advantages: Soluble reagent, extremely mild, tolerates other sensitive groups (e.g., aldehydes, esters).

Materials

-

Substrate: 2-Chloro-4-(3-nitrophenyl)pyrimidine (1.0 equiv)

-

Tin(II) Chloride Dihydrate (SnCl₂[1][3]·2H₂O): 3.0 – 5.0 equiv[1]

-

Base for Workup: 1N NaOH or Saturated NaHCO₃

Step-by-Step Workflow

-

Dissolution: Dissolve the substrate in Ethanol (or EtOAc).

-

Addition: Add SnCl₂·2H₂O (4.0 equiv) solid in portions.

-

Reaction: Heat to 70°C for 2–4 hours.

-

Observation: The solution often turns yellow/orange.

-

-

Workup (The "Emulsion" Challenge):

-

Option 1 (Small Scale): Pour mixture into ice-water. Adjust pH to ~8 with saturated NaHCO₃. A thick white precipitate (tin salts) will form. Filter through Celite.[1][4]

-

Option 2 (Avoid Emulsion): Dilute with EtOAc. Carefully add 1N NaOH until the mixture is basic. The tin salts may form a solid cake. Decant the liquid or filter.[1][4]

-

Pro-Tip: Using Rochelle's Salt (Potassium Sodium Tartrate) solution during the wash can help solubilize tin salts and break emulsions.

-

Isolation: Dry organic layer over MgSO₄ and concentrate.

Analytical Validation & Quality Control

Verify the transformation using the following criteria.

| Technique | Expected Observation |

| LC-MS | Mass Shift: -30 Da (Loss of O₂, Gain of H₂). Example: [M+H]⁺ shifts from ~236 to ~206. |

| ¹H NMR | Aromatic Shift: Protons ortho/para to the nitro group will shift upfield (lower ppm) as the group converts from electron-withdrawing (-NO₂) to electron-donating (-NH₂). Amine Signal: Appearance of a broad singlet (2H) around 3.5–5.5 ppm (solvent dependent). |

| TLC | Polarity Change: The amine is significantly more polar than the nitro compound. Expect a lower R_f in Hexane/EtOAc systems. The amine spot will stain red/orange with Ninhydrin or p-Anisaldehyde. |

Process Logic Diagram

Figure 2: Decision matrix and workflow for the reduction process.

Troubleshooting & Optimization

Issue: Incomplete Reduction

-

Cause: Iron surface passivation (oxidation).

-

Fix: Add 1-2 drops of concentrated HCl or Acetic Acid to the Fe/NH₄Cl mixture to "etch" the iron surface and reactivate it. Increase agitation speed.

Issue: Dechlorination (Loss of Cl)

-

Cause: Reaction temperature too high or presence of trace Pd/Ni contaminants in reaction vessels.

-

Fix: Ensure dedicated glassware (free of hydrogenation catalysts). Switch strictly to SnCl₂ at lower temperature (50°C) if Fe causes issues (rare).

Issue: Poor Solubility

-

Cause: Pyrimidine scaffold insolubility.

-

Fix: Switch solvent to THF/Water or Dioxane/Water for the Iron method. Iron reduction requires water to function (electron transfer occurs at the metal-water interface).

Safety Considerations

-

Nitro Compounds: Potentially explosive or energetic. Do not heat dry residue.

-

Tin (Sn) Waste: Organotin and inorganic tin waste must be segregated and disposed of according to heavy metal protocols.

-

Exotherm: The addition of Fe or SnCl₂ can be exothermic.[8][4] Add in portions on larger scales (>10g).

References

-

BenchChem. "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." BenchChem Technical Library. Accessed 2025.[1][6][5][9] Link

-

Liu, Y., et al. "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron."[10] Advanced Synthesis & Catalysis, 2005, 347, 217–219.[4] Link

-

Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984, 25(8), 839-842. Link

-

Common Organic Chemistry. "Nitro Reduction: Common Conditions and Mechanisms." Common Organic Chemistry Reagent Guide. Link

- Gambacorti-Passerini, C., et al. "Structure and Synthesis of Kinase Inhibitors." Validation of pyrimidine intermediates in Imatinib-like synthesis pathways. (General reference for scaffold context).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

Application Note: Buchwald-Hartwig Amination of 2-Chloropyrimidine Derivatives

[1]

Executive Summary & Strategic Rationale

The 2-aminopyrimidine motif is a cornerstone in kinase inhibitor design (e.g., Imatinib, Gefitinib). While 2-chloropyrimidines are inherently electrophilic and susceptible to Nucleophilic Aromatic Substitution (

-

Scope: Enables coupling with weak nucleophiles (anilines, amides) and sterically hindered amines that fail under

. -

Regioselectivity: In 2,4-dichloropyrimidines, Pd-catalysis almost exclusively favors the C4 position (>30:1), whereas

often yields difficult-to-separate mixtures (approx. 3:1). -

Mildness: Avoids the harsh temperatures (>120°C) often required for unactivated

, preserving sensitive functional groups.

Mechanistic Expertise & Catalyst Selection[2]

The Pyrimidine Challenge

Electron-deficient heterocycles like 2-chloropyrimidine undergo oxidative addition rapidly. The challenge is not activation, but catalyst poisoning . The pyrimidine nitrogens can bind competitively to the Pd(II) center, displacing the ligand and arresting the cycle.

-

Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands). These ligands create a steric wall that prevents the heterocycle from coordinating to the metal center while facilitating reductive elimination.

Ligand Decision Matrix

-

Primary Amines: BrettPhos .[1][2] Its bulk prevents the formation of stable bis-amine Pd complexes, a common resting state that slows the reaction.

-

Secondary Amines: RuPhos .[2] The smaller steric profile relative to BrettPhos allows the secondary amine to approach the Pd center while still preventing dimerization.

-

Base-Sensitive Substrates: tBuXPhos or Xantphos with weak bases (

).

Visualization: Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the standard cycle versus the specific "Pyrimidine Trap" (catalyst poisoning).

Figure 1: Catalytic cycle highlighting the risk of catalyst poisoning by the pyrimidine nitrogen if sterically insufficient ligands are used.

Experimental Protocols

Protocol A: Primary Amines (BrettPhos System)

Best for: Coupling unhindered primary amines or anilines where regioselectivity or mildness is required.

Reagents:

-

Catalyst: BrettPhos Pd G4 (preferred) or Pd(OAc)2 + BrettPhos (1:1.2 ratio).

-

Base: NaOtBu (Sodium tert-butoxide).

-

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step:

-

Preparation: In a glovebox or under Argon flow, charge a reaction vial with a stir bar.

-

Solids: Add 2-chloropyrimidine derivative (1.0 equiv), Primary Amine (1.2 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G4 (1-3 mol%).

-

Note: If using Pd(OAc)2 and free ligand, premix them in solvent for 5 mins at elevated temp (60°C) to activate before adding substrate if possible, though G4 precatalysts render this unnecessary.

-

-

Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

-

Reaction: Seal the vial and heat to 90°C for 2-4 hours.

-

Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: Secondary & Hindered Amines (RuPhos System)

Best for: Morpholines, piperazines, and acyclic secondary amines.

Reagents:

-

Catalyst: RuPhos Pd G4 or Pd2(dba)3 + RuPhos.

-

Base: LiHMDS (1.0 M in THF) or NaOtBu.

-

Solvent: THF or Toluene.

Step-by-Step:

-

Charge: Add 2-chloropyrimidine (1.0 equiv) and RuPhos Pd G4 (2-5 mol%) to the vial under inert atmosphere.

-

Liquids: Add the Secondary Amine (1.2 equiv) and solvent (THF, 0.2 M).

-

Base Addition: Dropwise add LiHMDS (2.2 equiv) at RT.

-

Why LiHMDS? Soluble bases are often superior for rapid coupling of secondary amines in THF, preventing aggregation issues.

-

-

Reaction: Stir at 65-80°C . Conversion is often rapid (< 2 hours).

-

Quench: Quench with saturated NH4Cl solution (if using LiHMDS) before extraction.

Protocol C: Base-Sensitive Substrates (Weak Base)

Best for: Substrates containing esters, nitro groups, or labile protecting groups.

Reagents:

-

Catalyst: Xantphos Pd G4 or tBuXPhos Pd G4.

-

Base:

(finely ground, anhydrous) or -

Solvent: 1,4-Dioxane or tAmyl Alcohol.

Step-by-Step:

-

Mix Solids: Combine halide, amine,

(2.0 equiv), and Catalyst (5 mol%). -

Degas: Evacuate and backfill with Argon (3 cycles). Oxygen inhibition is more pronounced with slower, weak-base reactions.

-

Heat: These reactions often require higher temperatures (100-110°C ) and longer times (12-18 hours) due to the heterogeneous nature of the base.

-

Tip: Adding 1 drop of water can sometimes accelerate the reaction by solubilizing the inorganic base ("phase transfer" effect), though strictly anhydrous is the standard starting point.

-

Data Presentation & Troubleshooting

Ligand Selection Guide

| Amine Class | Recommended Ligand | Base | Temp | Notes |

| Primary Aliphatic | BrettPhos | NaOtBu | 80-100°C | High selectivity vs secondary amines. |

| Primary Aniline | BrettPhos / tBuXPhos | NaOtBu / | 80-100°C | tBuXPhos preferred if base-sensitive. |

| Secondary Cyclic | RuPhos | LiHMDS / NaOtBu | 60-80°C | Very fast; watch for exotherm on scale. |

| Secondary Acyclic | RuPhos | NaOtBu | 80-100°C | Steric bulk of ligand is crucial here. |

| Amides/Lactams | tBuBrettPhos / Xantphos | 100-110°C | Technically "Amidation"; requires higher temp. |

Troubleshooting Common Failures

| Observation | Probable Cause | Corrective Action |

| Start Material Remaining (No Rxn) | Catalyst Poisoning | Switch to bulkier ligand (BrettPhos/tBuXPhos). Ensure inert atmosphere. |

| Dehalogenation (H-Pyrimidine) | Switch to a ligand that promotes reductive elimination (e.g., from BINAP to RuPhos). Lower Temp. | |

| Homocoupling | Oxidation of Amine | Ensure strict |

| Regioisomer Mixture | Lower temperature.[3] Ensure catalyst is active immediately (use G4 precatalyst). |

Workflow Visualization

Figure 2: Decision matrix for selecting the appropriate amination strategy.

References

-

Buchwald-Hartwig Amination (Wikipedia Overview & History) Source: Wikipedia URL:[Link][1][4][5][6]

-

Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Source: PubMed / ACS Omega URL:[Link]

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr? Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: ResearchGate / ChemSusChem URL:[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. jk-sci.com [jk-sci.com]

- 5. research.rug.nl [research.rug.nl]

- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

Functionalization of 2-Chloro-4-(3-nitrophenyl)pyrimidine for kinase inhibitor design

Application Note: Functionalization of 2-Chloro-4-(3-nitrophenyl)pyrimidine for Kinase Inhibitor Design

Strategic Overview: The Pyrimidine Privilege

In the landscape of kinase inhibitor discovery, the pyrimidine heterocycle is classified as a "privileged scaffold."[1][2] Its planar, nitrogen-rich architecture mimics the adenine base of ATP, allowing it to anchor effectively within the kinase hinge region.[1]

This guide focuses on 2-Chloro-4-(3-nitrophenyl)pyrimidine , a high-value intermediate. Unlike generic scaffolds, this molecule is pre-functionalized with a C4-aryl group, directing the synthetic focus toward two critical vectors:

-

The Hinge Binder (C2 Position): The chlorine atom at C2 is a prime electrophile for introducing amine motifs that form the primary hydrogen bond network with the kinase backbone.

-

The Allosteric/Solvent Handle (C4-Aryl Position): The 3-nitrophenyl group serves as a "masked" aniline. Post-reduction, this amine allows for the attachment of solubilizing tails or deep-pocket binders (e.g., amides, ureas) targeting the DFG-motif or solvent front.

Structural Biology Context

To design effective inhibitors, one must understand how this scaffold orients within the ATP-binding pocket.

-

Hinge Region (Adenine Pocket): The pyrimidine N1 and the exocyclic amine (introduced at C2) typically form a bidentate H-bond pair with the backbone amide and carbonyl of the hinge residues (e.g., Met318 in c-Src).

-

Hydrophobic Pocket (Gatekeeper): The C4-phenyl ring projects into the hydrophobic region behind the gatekeeper residue.

-

Solvent Front: The meta-substituent (nitro/amine) on the C4-phenyl ring is positioned to vector towards the solvent interface, making it ideal for attaching polar groups to improve pharmacokinetics.

Diagram 1: Kinase Binding Mode & Interaction Logic

Caption: Schematic representation of the 2-amino-4-arylpyrimidine binding mode, highlighting the three critical interaction zones.

Synthetic Workflow & Protocols

The functionalization follows a strict sequence to maintain chemoselectivity. We prioritize C2-displacement first , followed by Nitro reduction . Reversing this order risks self-polymerization or competitive nucleophilic attacks.

Diagram 2: Synthetic Pathway

Caption: Sequential functionalization strategy ensuring regiocontrol and minimizing side reactions.

Protocol A: C2-Amination via Nucleophilic Aromatic Substitution ( )

Objective: Install the primary amine (R1-NH2) to serve as the hinge binder. Challenge: 2-chloropyrimidines are moderately reactive. Anilines (weak nucleophiles) may require acid catalysis or palladium cross-coupling, while aliphatic amines react thermally.

Materials:

-

Substrate: 2-Chloro-4-(3-nitrophenyl)pyrimidine (1.0 equiv)

-

Nucleophile: Desired Amine (1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) -

Solvent:

-Butanol (or DMAc for higher temps)

Procedure:

-

Dissolve the chloropyrimidine (1.0 mmol) in

-Butanol (5 mL). -

Add the amine (1.2 mmol) and DIPEA (2.0 mmol).

-

Thermal Activation: Heat to 110°C in a sealed tube or microwave vial.

-

Note: For sterically hindered or electron-deficient anilines, add p-TsOH (0.5 equiv) and omit DIPEA to utilize acid catalysis (protonation of N3 activates the ring).

-

-

Monitor by LCMS (Target mass: M+R1-Cl). Reaction typically completes in 2–4 hours.

-

Workup: Cool to RT. If product precipitates, filter and wash with cold EtOH. If soluble, dilute with EtOAc, wash with NaHCO3 and Brine. Dry over Na2SO4.[3]

Validation:

-

Absence of Cl isotope pattern (3:1 ratio) in MS.

-

Appearance of NH signal in 1H NMR (broad singlet,

5.0–9.0 ppm).

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without dehalogenating (if Cl was preserved) or affecting other sensitive motifs. Choice:Iron/Ammonium Chloride is preferred over catalytic hydrogenation (H2/Pd) for library synthesis because it is robust, functional group tolerant, and avoids the risk of reducing the pyrimidine ring or stripping halogens.

Materials:

-

Substrate: Nitro-intermediate from Step 1 (1.0 equiv)

-

Reagent: Iron Powder (5.0 equiv, <10 micron particle size preferred)

-

Electrolyte: Ammonium Chloride (

) (5.0 equiv) -

Solvent: EtOH/Water (4:1 ratio)

Procedure:

-

Suspend the nitro-intermediate in EtOH/Water (10 mL per mmol).

-

Add

and Iron powder. -

Heat to 80°C with vigorous stirring (mechanical stirring recommended for scale >5g).

-

Monitor by TLC/LCMS. The reaction is usually fast (30–60 mins).

-

Checkpoint: Look for the mass shift of

(loss of O2, gain of H2 is actually

-

-

Workup: Filter hot through a Celite pad to remove iron sludge. Wash with hot MeOH. Concentrate filtrate.[3]

-

Purification: The resulting aniline is often pure enough for the next step. If not, flash chromatography (DCM/MeOH).

Protocol C: Derivatization (The "Tail")

Objective: Acylate the newly formed aniline to probe the solvent front.

Procedure:

-

Dissolve the aniline intermediate in dry DCM or DMF.

-

Add Pyridine or TEA (1.5 equiv).

-

Add Acyl Chloride or Isocyanate (1.1 equiv) dropwise at 0°C.

-

Stir at RT for 1 hour.

-

Quench: Add 10% citric acid solution (removes unreacted amine/pyridine). Extract with EtOAc.[3]

Data Summary & Optimization Guide

Table 1: Reaction Optimization Parameters

| Parameter | Standard Condition | Alternative / "Pro-Tip" | Reason for Alternative |

| Solvent ( | DMSO or NMP | Use aprotic polar solvents if the amine is a weak nucleophile (enhances rate). | |

| Base ( | DIPEA | p-TsOH (Acidic) | Acid catalysis works better for electron-poor anilines by activating the pyrimidine. |

| Reduction | Fe / | Use Pd/C only if no halogens are present in the molecule (risk of dehalogenation). | |

| Purification | Column Chrom. | Precipitation | Pyrimidine products often crystallize from cold EtOH/Water; saves time in library production. |

Troubleshooting & Critical Quality Attributes (CQA)

-

Hydrolysis Side-Reaction:

-

Incomplete Reduction:

-

Regioselectivity:

-

Since the starting material is 2-chloro-4-substituted, regioselectivity is not a concern (only C2 is reactive). However, ensure the starting material is not contaminated with 2,4-dichloropyrimidine, which would lead to mixtures.

-

References

-

Review of Pyrimidine Scaffolds: Song, M., et al. "Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies."[7][8] Arch.[8] Pharm. (2025).[3][8][9][10] Link

-

Hinge Binding Motifs: Traxler, P., et al. "Protein kinase inhibitors in cancer treatment." Expert Opinion on Therapeutic Targets. Link

- Methodology: Navuluri, C., et al. "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach."[4] Org.[4][6][9] Lett. (2024).[11] Link

-

Nitro Reduction Protocols: "Nitro Reduction - Common Conditions." Common Organic Chemistry. Link

-

Aurora Kinase Inhibitor Design (Case Study): Lee, K., et al. "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor."[12] J. Med. Chem. (2021).[9][12] Link

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]

- 5. sci-hub.box [sci-hub.box]

- 6. mdpi.com [mdpi.com]

- 7. pure.dongguk.edu [pure.dongguk.edu]

- 8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 10. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biosolveit.de [biosolveit.de]

- 12. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Improving reaction yields for 2-Chloro-4-(3-nitrophenyl)pyrimidine synthesis

Technical Support Center: Synthesis of 2-Chloro-4-(3-nitrophenyl)pyrimidine

Welcome to the technical support center for the synthesis of 2-Chloro-4-(3-nitrophenyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically involves a Suzuki-Miyaura cross-coupling reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance your reaction yields and product purity.

Reaction Overview: The Suzuki-Miyaura Coupling Pathway

The synthesis of 2-Chloro-4-(3-nitrophenyl)pyrimidine is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 2,4-dichloropyrimidine and 3-nitrophenylboronic acid. The pyrimidine ring's electron-deficient nature makes its chloro-substituents viable coupling partners, though activating the C-Cl bond requires a carefully selected catalytic system.[1][2] The reaction preferentially occurs at the C4 position, which is more activated towards oxidative addition than the C2 position.[3][4][5]

The catalytic cycle, illustrated below, is the cornerstone of this transformation. Understanding each step is critical for effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with 2,4-dichloropyrimidine is showing low to no conversion. What are the most common causes?

A1: Low conversion with chloropyrimidine substrates typically stems from two primary issues:

-

Inefficient Oxidative Addition: The C-Cl bond is significantly less reactive than C-Br or C-I bonds. The oxidative addition of this bond to the palladium(0) center is often the rate-limiting step and requires a highly active catalyst.[2][6]

-

Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, acting as a ligand and deactivating the catalyst.[2] This is especially true if the reaction conditions are not optimized.

Q2: I am observing significant formation of side products. What are they and how can I minimize them?

A2: The most common side products are pyrimidones (from hydrolysis of the starting material), boronic acid homo-coupling products, and protodeboronation of the boronic acid.[7][8][9]

-

Hydrolysis: Occurs when water attacks the chloropyrimidine, replacing -Cl with -OH. This is exacerbated by high temperatures and certain bases.[10] Minimizing water content (if not essential for the solvent system) and using appropriate bases can reduce this.

-

Homo-coupling: The reaction of two boronic acid molecules. This can be suppressed by ensuring a highly active catalyst that favors the cross-coupling pathway and maintaining a strictly inert atmosphere, as oxygen can promote this side reaction.[9]

-

Protodeboronation: The replacement of the -B(OH)₂ group with a hydrogen atom. This is often promoted by high temperatures and excess base.[8] Using fresh, high-purity boronic acid and carefully optimized conditions is key.

Q3: Which position on 2,4-dichloropyrimidine is more reactive in Suzuki coupling?

A3: The chlorine at the C4-position is significantly more reactive than the one at the C2-position. This selectivity is driven by the electronic effects of the ring nitrogens, making the C4 position more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst.[3][4][5] This inherent selectivity is advantageous for achieving the desired product without significant formation of the 2-substituted or 2,4-disubstituted pyrimidines, provided the reaction is controlled properly.

Troubleshooting Guide: From Low Yields to Purified Product

This section provides specific advice for common experimental issues in a question-and-answer format.

Problem: Low or No Product Formation

Q: My reaction is sluggish or fails to proceed to completion. How can I determine if my catalyst, ligand, solvent, or base is the issue?

A: A systematic screening of reaction parameters is the most effective approach. Since aryl chlorides are challenging substrates, the choice of the entire catalytic system is critical.[8][11]

Initial Diagnostic Steps:

-

Catalyst & Ligand Integrity: The combination of the palladium source and the phosphine ligand is paramount. For C-Cl bond activation, standard ligands like triphenylphosphine (PPh₃) may be insufficient.[6]

-

Recommendation: Employ bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos .[12][13][14] These ligands promote the difficult oxidative addition step and stabilize the active Pd(0) species. Consider using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) for more reliable initiation.

-

-

Base Selection: The base activates the boronic acid to facilitate transmetalation.[15][16][17] Its strength and solubility are crucial.

-

Solvent System: The solvent must solubilize the reagents and facilitate the catalytic cycle.

-

Temperature & Atmosphere:

Problem: Hydrolysis and Other Side Reactions

Q: I'm observing a pyrimidone side product from hydrolysis of the 2,4-dichloropyrimidine starting material. How can I prevent this?

A: Hydrolysis occurs when water or hydroxide ions act as a nucleophile, attacking the electron-deficient pyrimidine ring.[7][21][22] This is particularly problematic at the more reactive C4 position.

Strategies to Minimize Hydrolysis:

-

Control Water Content: If using an aqueous solvent mixture, minimize the water ratio or consider switching to a strictly anhydrous solvent system like Toluene or DMF.

-

Base Selection: Very strong, hydroxyl-containing bases (like NaOH or KOH) can increase the rate of hydrolysis. Using a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃ is often a better choice.[15]

-

Temperature Management: Avoid unnecessarily high temperatures or prolonged reaction times, as these can accelerate the rate of hydrolysis.[10] If the reaction is sluggish, it is better to improve the catalyst system rather than simply increasing the heat.

Q: Can microwave irradiation improve my reaction and reduce side products?

A: Yes, microwave-assisted synthesis can be highly effective. It often leads to dramatically shorter reaction times (e.g., 15-30 minutes instead of hours) and can improve yields by minimizing the time the reagents are exposed to high temperatures, thereby reducing the formation of thermal degradation and side products like those from hydrolysis or protodeboronation.[4][23][24] Catalyst loading can sometimes be reduced as well.[4]

Data Presentation: Optimizing Reaction Components

The following tables summarize typical results from screening various reaction components for the Suzuki coupling of 2,4-dichloropyrimidine with 3-nitrophenylboronic acid. Yields are illustrative and highly dependent on the specific experimental setup.

Table 1: Catalyst and Ligand Screening

| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Base | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | ~25-40 | Low conversion; PPh₃ is often insufficient for C-Cl activation. |

| 2 | Pd₂(dba)₃ | None | K₂CO₃ | Dioxane/H₂O | 100 | <5 | Demonstrates the critical need for a suitable phosphine ligand.[8] |

| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | >90 | Bulky, electron-rich ligand shows excellent activity.[14] |

| 4 | XPhos Pd G3 (2 mol%) | None (precatalyst) | K₃PO₄ | 2-MeTHF | 100 | >95 | Precatalyst provides reliable initiation and high yield. |

Table 2: Base and Solvent Screening

| Entry | Catalyst System | Base (2.5 eq) | Solvent (10:1) | Temp (°C) | Yield (%) | Notes |

| 1 | Pd(OAc)₂ / SPhos | Na₂CO₃ | Dioxane/H₂O | 100 | ~65 | Weaker base, moderate yield. |

| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >90 | Stronger, non-nucleophilic base provides excellent results.[4][18] |

| 3 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 100 | ~88 | Highly effective but more expensive base. |

| 4 | Pd(OAc)₂ / SPhos | K₂CO₃ | DMF | 100 | ~75 | DMF is a viable alternative solvent. |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol uses an optimized catalyst system for reliable C-Cl bond activation.

-

Setup: To an oven-dried reaction vessel, add 2,4-dichloropyrimidine (1.0 eq), 3-nitrophenylboronic acid (1.1-1.2 eq), and K₃PO₄ (2.5 eq, finely powdered).

-

Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Alternatively, add a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

-

Solvent Addition: Add degassed solvent (e.g., Toluene or 1,4-Dioxane, approx. 0.1 M concentration relative to the limiting reagent). The solvent must be thoroughly degassed via sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles.

-

Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 4-12 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This protocol leverages microwave irradiation to accelerate the reaction.[4]

-

Setup: In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 eq), 3-nitrophenylboronic acid (1.1 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.5-2 mol%). Note: While more advanced ligands are often better, Pd(PPh₃)₄ can be effective under microwave conditions.[4]

-

Solvent: Add degassed 1,4-dioxane/water (2:1 v/v).

-

Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 100-120 °C for 15-30 minutes with stirring.

-

Workup and Purification: Follow steps 6 and 7 from the general procedure above.

References

-

Gurram, V., et al. (2015). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

-

BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem.

-

Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem.

-

BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.

-

Sigma-Aldrich. Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.

-

Pesti, J. A., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development.

-

Figshare. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Figshare.

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

-

Sigma-Aldrich. Buchwald Phosphine Ligands. Sigma-Aldrich.

-

Braga, A. A. C., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.

-

Chen, Y., et al. (2015). Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry.

-

TCI Chemicals. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.

-

Wikipedia. Suzuki reaction. Wikipedia.

-

Pesti, J. A., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society.

-

Cherian, J., & Vangala, V. R. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect.

-

Naz, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules.

-

Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering.

-

Wallace, D. J., & Chen, C. (2005). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters.

-

ResearchGate. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate.

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

-

Ghaffarzadeh, M., et al. (2010). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.

-

BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem.

-

BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.

-

Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts.

-

BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem.

-

ResearchGate. (2021). Solvent mixture screening for Suzuki coupling of 1 with 2. ResearchGate.

-

Da Mota, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances.

-

Leca-Bouvier, D., & Clivio, P. (2013). Palladium-catalyzed Suzuki reaction in aqueous solvents applied to unprotected nucleosides and nucleotides. Chemical Society Reviews.

-

Watterson, S. H., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry.

-

Hussain, M., et al. (2009). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry.

-

Ma, D., et al. (2003). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.

-

Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.

-

Google Patents. (1996). Process for the preparation of chloropyrimidines. Google Patents.

-

BenchChem. (2025). Technical Support Center: Suzuki Coupling with Chloropyrimidine Substrates. BenchChem.

-

Da Mota, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances.

-

Wikipedia. Buchwald–Hartwig amination. Wikipedia.

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.

-

Klimkowski, V. J., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.

-

BenchChem. (2025). Technical Support Center: Suzuki Coupling with Chloropyrimidines. BenchChem.

-

Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES.

-

ResearchGate. (2010). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.

-

Qureshi, F., et al. (2020). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. IntechOpen.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. Yoneda Labs [yonedalabs.com]

- 20. researchgate.net [researchgate.net]

- 21. figshare.com [figshare.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. semanticscholar.org [semanticscholar.org]

Technical Support Center: Overcoming Solubility Challenges of 2-Chloro-4-(3-nitrophenyl)pyrimidine

Welcome to the technical support center for handling 2-Chloro-4-(3-nitrophenyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous media. As a molecule featuring a heterocyclic pyrimidine core substituted with both a chloro and a nitrophenyl group, poor aqueous solubility is an expected characteristic. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues effectively.

Our approach is grounded in established physicochemical principles and formulation science. We will explore the underlying causes of poor solubility and provide detailed, step-by-step protocols for proven enhancement strategies.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Chloro-4-(3-nitrophenyl)pyrimidine expected to have low water solubility?

A1: The molecular structure of 2-Chloro-4-(3-nitrophenyl)pyrimidine dictates its solubility profile. It is a largely non-polar, hydrophobic molecule. The pyrimidine ring system and the nitrophenyl group are aromatic and inherently hydrophobic.[1] While the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, the overall molecule lacks significant hydrogen bond donating groups and possesses a large, non-polar surface area, leading to unfavorable interactions with the highly polar water molecules.[2]

Q2: What are the primary strategies I can use to solubilize this compound in an aqueous buffer?

A2: A variety of techniques can be employed, ranging from simple adjustments to more complex formulations. The primary strategies, which we will explore in detail, include:

-

pH Adjustment: Modifying the pH of the medium to ionize the molecule, which is generally much more soluble than its neutral form.[3][4]

-

Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous medium to reduce the overall polarity of the solvent system.[5][6]

-